N''-[4-(Benzyloxy)phenyl]guanidine
Description
N''-[4-(Benzyloxy)phenyl]guanidine is a guanidine derivative featuring a benzyloxy-substituted phenyl group attached to the guanidine core. The benzyloxy group (C₆H₅CH₂O-) introduces significant lipophilicity and steric bulk, which may enhance membrane permeability and stability compared to simpler aryl guanidines .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(16)17-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVHKSIRVWEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627004 | |
| Record name | N''-[4-(Benzyloxy)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205935-11-1 | |
| Record name | N''-[4-(Benzyloxy)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(Benzyloxy)phenyl]guanidine typically involves the reaction of 4-(benzyloxy)aniline with a guanidine derivative. One common method is to react 4-(benzyloxy)aniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of N’'-[4-(Benzyloxy)phenyl]guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’'-[4-(Benzyloxy)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
N’'-[4-(Benzyloxy)phenyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’'-[4-(Benzyloxy)phenyl]guanidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, guanidine derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between N''-[4-(Benzyloxy)phenyl]guanidine and its analogs:
Key Observations :
- Steric Effects : Bulky substituents, such as the butyl-phenyl group in or the pyrimidinyl-dichlorophenyl moiety in , may hinder binding to compact active sites but increase target specificity.
- Electronic Effects: The electron-withdrawing cyano group () reduces guanidine basicity, altering protonation states and intermolecular interactions compared to electron-donating benzyloxy or methoxy groups .
Biological Activity
N''-[4-(Benzyloxy)phenyl]guanidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure contributes to its pharmacological properties. The compound's chemical formula is CHNO, with a molecular weight of approximately 272.31 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of guanidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown that certain guanidine derivatives possess minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . These findings suggest potential applications in developing new antibiotics, particularly against resistant strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells. It has been proposed that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways, leading to bacterial cell death .
In Vitro Studies
A study focusing on the structure-activity relationship (SAR) of benzyl and phenyl guanidine derivatives revealed that modifications on the benzyl group significantly affect antibacterial potency. For instance, the para-substituted derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural variations can enhance efficacy .
Comparative Analysis
| Compound | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| This compound | 0.5 µg/mL | 1 µg/mL |
| Benzamide derivative PC190723 | 0.5-1 µg/mL | Not specified |
This table illustrates the comparative potency of this compound against common pathogens compared to other known compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
